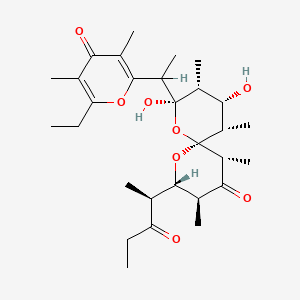
Siphonarin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siphonarin B is a natural product found in Siphonaria atra and Siphonaria zelandica with data available.
Aplicaciones Científicas De Investigación
Total Synthesis and Structural Studies
Siphonarin B has been synthesized through various methodologies, with significant advancements in total synthesis reported. The total synthesis involves complex chemical reactions that yield this compound as a predominant product. For instance, a study demonstrated that in the presence of imidazole, a precursor mixture could be converted to this compound with an approximate yield of 70% within several hours . This synthesis not only confirms the compound's structure but also provides insights into its biosynthetic pathways.
Table 1: Key Synthetic Routes to this compound
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Imidazole-mediated synthesis | ~70% | Efficient conversion from precursors |
| Retro-Claisen rearrangement | Variable | Produces related compounds like baconipyrones A and C |
Biological Activities
This compound exhibits several biological activities that are of interest for pharmaceutical applications. Research has highlighted its potential as an inhibitor of specific enzymes and as an antimicrobial agent.
- Enzyme Inhibition : this compound has shown inhibitory effects against certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity. For example, a comparative study on isocoumarins derived from fungi indicated that similar compounds could inhibit protein tyrosine phosphatase 1B, suggesting a potential pathway for this compound .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Anticancer Research : There is ongoing research into the cytotoxic effects of this compound against different cancer cell lines. While specific studies focusing solely on this compound are scarce, related compounds have demonstrated significant anticancer activity .
- Natural Product Chemistry : The exploration of this compound within the context of natural product chemistry contributes to understanding marine-derived compounds' roles in drug discovery. Its unique structure may lead to the development of novel therapeutic agents.
Case Studies
Several case studies have documented the isolation and characterization of this compound:
- Isolation from Marine Sources : One significant study isolated this compound from Siphonaria zelandica, confirming its structure through NMR spectroscopy and highlighting its yield during isolation processes .
- Comparative Analysis : A comparative analysis between natural and synthetic forms of this compound revealed insights into its stability and reactivity, informing future synthetic strategies .
Table 2: Summary of Case Studies on this compound
Propiedades
Número CAS |
92125-68-3 |
|---|---|
Fórmula molecular |
C29H44O8 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S,8S,9S,11R)-2-[1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-3,5,9,11-tetramethyl-8-[(2S)-3-oxopentan-2-yl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C29H44O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-20,25-26,33-34H,11-12H2,1-10H3/t13-,16-,17-,18-,19+,20?,25+,26+,28-,29-/m1/s1 |
Clave InChI |
LEPZJIOTHLJGCD-BWINTEPNSA-N |
SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
SMILES isomérico |
CCC1=C(C(=O)C(=C(O1)C(C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@@H](C(=O)[C@H]([C@@H](O3)[C@H](C)C(=O)CC)C)C)C)O)C)O)C)C |
SMILES canónico |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
Sinónimos |
dihydrosiphonarin B siphonarin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















